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Compound of Interest

Compound Name: Jak-IN-28

Cat. No.: B12397550 Get Quote

Kinase Profiling of Tofacitinib: A Comparative
Guide
Introduction: This guide provides a comparative kinase profiling analysis of Tofacitinib, a well-

characterized Janus kinase (JAK) inhibitor. Due to the lack of publicly available kinase profiling

data for Jak-IN-28, Tofacitinib is used here as a representative example to illustrate a

comprehensive selectivity assessment against a panel of kinases. The data and methodologies

presented are essential for researchers, scientists, and drug development professionals

evaluating the selectivity and potential off-target effects of kinase inhibitors.

Quantitative Kinase Profiling of Tofacitinib
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and

potential side effects. The following table summarizes the inhibitory activity of Tofacitinib

against the JAK family of kinases and a selection of other kinases to provide a broader view of

its selectivity profile. The data is presented as IC50 values, which represent the concentration

of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.
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Kinase Target Subfamily IC50 (nM)

JAK3 JAK 1

JAK2 JAK 20

JAK1 JAK 112

TYK2 JAK >5000

BMX TEC >5000

BTK TEC >5000

ITK TEC >5000

TEC TEC >5000

TXK TEC >5000

EGFR EGFR >5000

ERBB2 EGFR >5000

ERBB4 EGFR >5000

BLK SRC >5000

Note: The IC50 values are derived from in vitro enzymatic assays and can vary depending on

the experimental conditions, such as ATP concentration. The data presented here is a

representative compilation from published literature.

Experimental Protocols
The following is a generalized protocol for an in vitro kinase inhibition assay, which is a

standard method for determining the potency and selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent Kinase
Assay)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A

decrease in ATP levels corresponds to an increase in kinase activity, which is inhibited in the
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presence of a test compound.

Materials:

Recombinant human kinases

Kinase-specific peptide substrates

Tofacitinib (or other test compounds)

ATP

Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Luminescent kinase assay reagent (e.g., ADP-Glo™)

White, opaque 96-well or 384-well plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare a serial dilution of Tofacitinib in DMSO. A typical starting

concentration is 10 mM, with subsequent dilutions to cover a wide range of concentrations

(e.g., 10 µM to 0.1 nM).

Kinase Reaction Mixture: For each kinase to be tested, prepare a reaction mixture containing

the kinase, its specific peptide substrate, and the kinase reaction buffer.

Assay Plate Setup:

Add a small volume of the diluted Tofacitinib to the appropriate wells of the assay plate.

Include wells with DMSO only as a negative control (100% kinase activity) and wells

without kinase as a positive control (0% kinase activity).

Add the kinase reaction mixture to all wells.
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Initiation of Kinase Reaction: Add ATP to all wells to initiate the kinase reaction. The final ATP

concentration should be at or near the Km value for each specific kinase to ensure accurate

IC50 determination.

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

The incubation time should be optimized for each kinase to ensure the reaction is in the

linear range.

Detection:

Add the luminescent kinase assay reagent to each well. This reagent stops the kinase

reaction and depletes the remaining ATP.

Add a second detection reagent that converts ADP to ATP and measures the newly

synthesized ATP via a luciferase reaction, generating a luminescent signal.

Data Acquisition: Read the luminescence on a plate reader. The luminescent signal is

proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis:

Normalize the data using the controls (0% and 100% inhibition).

Plot the percent inhibition against the logarithm of the Tofacitinib concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway

is a crucial signaling cascade for a wide array of cytokines and growth factors, playing a key

role in immunity, inflammation, and hematopoiesis.
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Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
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Kinase Profiling Workflow
The following diagram illustrates the typical workflow for assessing the selectivity of a kinase

inhibitor.
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Caption: A typical workflow for in vitro kinase inhibitor profiling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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